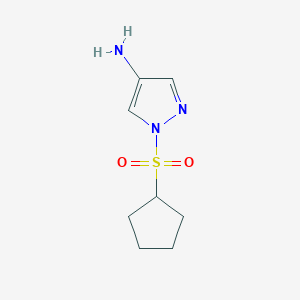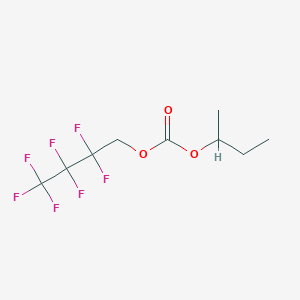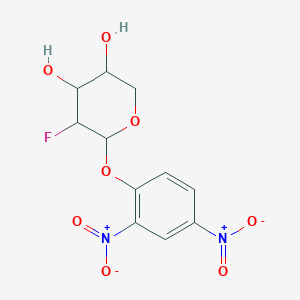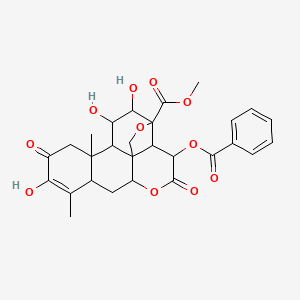![molecular formula C14H14ClI2NO2 B12090235 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride CAS No. 788824-65-7](/img/structure/B12090235.png)
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride is a chemical compound with the molecular formula C14H13I2NO2·HCl. This compound is known for its complex structure, which includes iodine atoms and an aminoethyl group. It is a derivative of p-Tyramine and is used in various scientific research applications .
准备方法
The synthesis of 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride involves several steps. One common method includes the iodination of phenol derivatives followed by the introduction of the aminoethyl group. The reaction conditions typically involve the use of iodine and a suitable solvent, such as methanol or DMSO. The compound is then purified and converted to its hydrochloride salt form .
化学反应分析
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Hydrolysis: This reaction involves breaking down the compound in the presence of water and an acid or base.
科学研究应用
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an adrenergic agent.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride involves its interaction with catecholamine receptors. It acts by inducing the release of catecholamines, which are neurotransmitters involved in various physiological processes. This interaction leads to the activation of adrenergic pathways, resulting in various biological effects .
相似化合物的比较
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride is unique due to its specific structure and iodine content. Similar compounds include:
4-(2-aminoethyl)phenol: A simpler analog without the iodine atoms, used in various biochemical studies.
3,5-diiodothyronamine: Another iodine-containing compound with similar adrenergic properties.
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
属性
CAS 编号 |
788824-65-7 |
|---|---|
分子式 |
C14H14ClI2NO2 |
分子量 |
517.53 g/mol |
IUPAC 名称 |
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride |
InChI |
InChI=1S/C14H13I2NO2.ClH/c15-12-7-9(5-6-17)8-13(16)14(12)19-11-3-1-10(18)2-4-11;/h1-4,7-8,18H,5-6,17H2;1H |
InChI 键 |
NDZAGKGGQFLTEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCN)I.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate](/img/structure/B12090157.png)




![GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc](/img/structure/B12090178.png)







